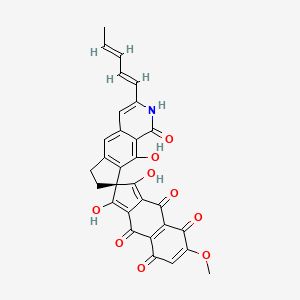

Fredericamycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fredericamycin A is a natural product isolated from the bacterium Streptomyces griseusThis compound exhibits a unique structure and a broad spectrum of biological activities, including antibacterial and antifungal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fredericamycin A involves several key steps, including the construction of its multicyclic isoquinoline scaffold. One approach starts with pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions . Another method involves the use of ribosome engineering and response surface methodology to activate cryptic gene clusters in Streptomyces somaliensis, leading to the production of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Streptomyces. Optimization of fermentation conditions, such as medium composition and fermentation time, can significantly enhance the yield of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Fredericamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the catalytic activity of DNA topoisomerases I and II, which are enzymes involved in DNA metabolism .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include borane catalysts, ceric ammonium nitrate, and sodium hydroxide. Reaction conditions often involve the use of organic solvents such as dichloromethane and methanol .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with modified side chains and functional groups. These derivatives often exhibit enhanced biological activities and improved pharmacological properties .

Aplicaciones Científicas De Investigación

Fredericamycin A has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying complex natural product synthesis and biosynthesis pathways.

Medicine: Its potent antitumor activity makes it a promising candidate for cancer therapy.

Mecanismo De Acción

Fredericamycin A exerts its effects primarily by inhibiting DNA topoisomerases I and II, which are essential for DNA replication and transcription. This inhibition leads to the disruption of DNA metabolism and induces cell cycle arrest in the G1 phase . Additionally, this compound affects mitochondrial inheritance and morphology, suggesting that mitochondria are a primary target of the compound .

Comparación Con Compuestos Similares

Fredericamycin A is structurally related to other compounds in the fredericamycin family, including Fredericamycin B, C, and C2. These compounds share similar biological activities but differ in their side chains and substitution patterns . Compared to other antitumor agents, this compound is unique due to its ability to inhibit both DNA topoisomerases I and II and its effects on mitochondrial function .

Conclusion

This compound is a remarkable compound with diverse biological activities and significant potential in scientific research and medical applications. Its unique structure and multifaceted mechanism of action make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Propiedades

Número CAS |

80455-68-1 |

|---|---|

Fórmula molecular |

C30H21NO9 |

Peso molecular |

539.5 g/mol |

Nombre IUPAC |

(8S)-1',3',9-trihydroxy-6'-methoxy-3-[(1E,3E)-penta-1,3-dienyl]spiro[6,7-dihydro-2H-cyclopenta[g]isoquinoline-8,2'-cyclopenta[b]naphthalene]-1,4',5',8',9'-pentone |

InChI |

InChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1 |

Clave InChI |

NJLAGDPRCAPJIF-MHSJTTIKSA-N |

SMILES isomérico |

C/C=C/C=C/C1=CC2=CC3=C(C(=C2C(=O)N1)O)[C@@]4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |

SMILES canónico |

CC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)

![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)